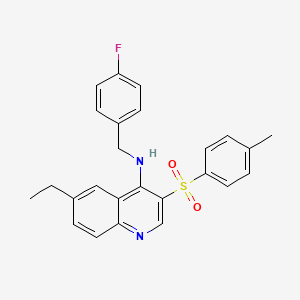

6-ethyl-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis process for this compound is not explicitly mentioned in the available sources .Molecular Structure Analysis

Detailed molecular structure analysis for this compound is not available in the sources I found .Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications

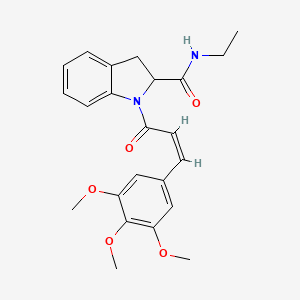

Synthetic Pathways and Intermediates

The study of quinoline derivatives, including compounds structurally related to 6-ethyl-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine, has provided valuable insights into synthetic pathways and the creation of intermediates for further chemical synthesis. For instance, research on the rearrangement of N,N-dibenzylamino alcohols with sulfonyl chloride, leading to beta-chloro amines, has highlighted the potential of such compounds as precursors to beta-amino acids and not tetrahydroisoquinolines as previously assumed. These chloro amines can be utilized as intermediates for the synthesis of various bioactive molecules (Weber, Kuklinski, & Gmeiner, 2000).

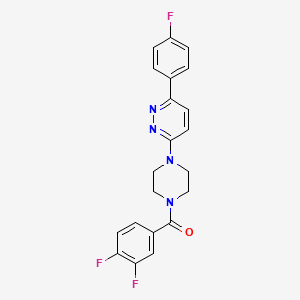

Chemosensors

Quinoline derivatives have also been explored for their potential as chemosensors. For example, studies have shown that certain quinoline-based isomers exhibit significant differences in sensing properties for metal ions such as Al3+ and Zn2+, demonstrating their utility in the development of sensitive and selective fluorescence sensors for these metal ions. This includes findings where positional isomers of quinoline exhibited varying fluorescence responses, thereby suggesting their applicability in environmental monitoring and bioimaging (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Antibacterial Activities

The synthesis and evaluation of quinoline derivatives have also been significant in the search for new antibacterial agents. Research into the structure-activity relationships of antibacterial disubstituted quinoline carboxylic acids has led to the identification of compounds with significant activities against both Gram-positive and Gram-negative bacteria. This underscores the therapeutic potential of quinoline derivatives in addressing antibiotic resistance (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

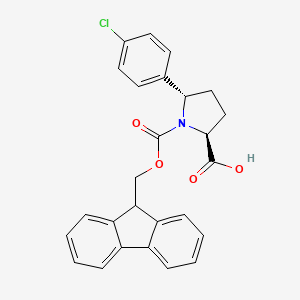

Fluorophores and OLED Materials

In the field of materials science, quinoline derivatives have been identified as efficient fluorophores, with applications ranging from biochemistry and medicine to organic light-emitting diode (OLED) technologies. The synthesis of specific quinoline derivatives has led to the development of red-emissive materials suitable for standard-red OLED applications, highlighting the versatility and potential of quinoline compounds in high-technology applications (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-ethyl-N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O2S/c1-3-18-8-13-23-22(14-18)25(28-15-19-6-9-20(26)10-7-19)24(16-27-23)31(29,30)21-11-4-17(2)5-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAVIFFHSTUTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2829190.png)

![N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2829196.png)

![4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2829198.png)

![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)

![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2829206.png)

![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)

![5-[(4-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2829208.png)